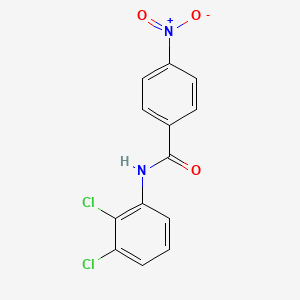
N-(4-ethoxyphenyl)-2-(2-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(4-ethoxyphenyl)-2-(2-isopropylphenoxy)acetamide" likely shares characteristics with similar acetamide compounds studied for their synthesis methods, molecular structures, and properties. These compounds often play roles in pharmaceuticals, demonstrating various biological activities.
Synthesis Analysis
The synthesis of similar compounds, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involves stirring specific precursors in dry dichloromethane with the addition of lutidine and TBTU in cooled conditions, followed by recrystallization and elucidation via spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds can be complex, with the example provided crystallizing in the orthorhombic crystal system. The structure exhibits intermolecular hydrogen bonds and intramolecular interactions, indicating a potential for diverse chemical behaviors and interactions (Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including silylation and carbonylation, to form different products. These reactions are influenced by factors such as reaction temperature, time, and the presence of catalysts, highlighting the chemical versatility and potential applications of these compounds (Nikonov et al., 2016), (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, of acetamide derivatives can be studied through X-ray diffraction and spectroscopic methods. These analyses reveal the compounds' solid-state characteristics and interactions at the molecular level, which are crucial for understanding their stability and reactivity (Sharma et al., 2018).
Chemical Properties Analysis
Acetamide derivatives exhibit a range of chemical properties, including reactivity towards silylation, hydrogenation, and hydrolyzation. These reactions can alter the compounds' physical and chemical characteristics, impacting their potential applications in various fields, from pharmaceuticals to materials science (Nikonov et al., 2016), (Qun-feng, 2008).
Aplicaciones Científicas De Investigación
Anticancer Applications
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have shown its potential as an anticancer agent. The compound targets the VEGFr receptor, indicating its relevance in cancer therapy research. The structural analysis was comprehensive, including crystallography and spectroscopic techniques, to confirm the anticancer activity through in silico modeling studies (Sharma et al., 2018).
Chemical Synthesis and Optimization
Research on N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, focused on its chemoselective acetylation using immobilized lipase. This study explored process optimization, mechanism, and kinetics, highlighting the efficient synthesis of such compounds for pharmaceutical applications (Magadum & Yadav, 2018).
Environmental Impact and Metabolism
A study on the comparative metabolism of chloroacetamide herbicides, including acetochlor and its derivatives, in human and rat liver microsomes provided insights into the metabolic pathways and potential environmental and health impacts of such chemicals. The research contributes to understanding the biodegradation and human exposure risks associated with these herbicides (Coleman et al., 2000).
Pharmaceutical Synthesis
Investigations into the synthesis of protein tyrosine phosphatase 1B inhibitors, including 2-(4-methoxyphenyl)ethyl] acetamide derivatives, have shown potential for antidiabetic activity. This research not only underscores the compound's relevance in drug development but also aligns with molecular docking studies for validating pharmacological targets (Saxena et al., 2009).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-16-11-9-15(10-12-16)20-19(21)13-23-18-8-6-5-7-17(18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRAUVLBIQVYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)
![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)
![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)
![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)


![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)